[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride
Description
Properties
Molecular Formula |
C7H17Cl2N3 |
|---|---|
Molecular Weight |
214.13 g/mol |
IUPAC Name |
(1-propan-2-yl-4,5-dihydroimidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H15N3.2ClH/c1-6(2)10-4-3-9-7(10)5-8;;/h6H,3-5,8H2,1-2H3;2*1H |
InChI Key |
JSLKWGACSLNDLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN=C1CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Aminomethylation of Imidazole Derivatives
- The compound can be synthesized by introducing an aminomethyl group onto an imidazole ring, followed by isopropyl substitution at the N1 position.
- This method often uses chloromethyl intermediates or halogenated imidazole derivatives as starting materials.
- Reaction conditions typically involve refluxing in solvents such as acetonitrile or dichloromethane with bases like triethylamine to facilitate nucleophilic substitution.
Salt Formation via Dihydrochloride Preparation
- After the base compound is synthesized, it is converted into the dihydrochloride salt by treatment with hydrochloric acid or by ion exchange chromatography using acidic resins.
- This step enhances the compound’s stability and water solubility, which is important for pharmaceutical applications.
Representative Experimental Procedures and Yields
The following table summarizes key experimental preparation details extracted from multiple research reports and patent literature:
Detailed Reaction Conditions and Notes
- Solvents: Common solvents include acetonitrile, dichloromethane, and N-methyl-2-pyrrolidone (NMP).
- Bases: Triethylamine is frequently employed to neutralize hydrochloride salts and promote nucleophilic substitution. Pyridine and N,N-dimethylaminopyridine (DMAP) are used in acylation steps.
- Temperature: Reactions are typically conducted at room temperature to reflux conditions (20°C to 100°C), depending on the specific synthetic step.
- Purification: Preparative High-Performance Liquid Chromatography (HPLC) is the standard method for purification, often combined with ion exchange chromatography to obtain the dihydrochloride salt in pure form.
- Yields: Vary between 24% to 37%, influenced by reaction conditions and substrates.
Alternative Synthetic Approaches
- Protection-Deprotection Strategies: Use of protecting groups such as tert-butoxycarbonyl (Boc) on the amine functionality during intermediate steps, followed by deprotection to yield the free amine dihydrochloride salt.
- Salt Exchange: Conversion of free base to dihydrochloride salt via ion exchange resins (e.g., Dowex 1×4-200) in methanol, enhancing purity and crystallinity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | Imidazole derivatives, chloromethyl intermediates | Purity affects yield and reaction time |
| Solvent | Acetonitrile, dichloromethane, NMP | Choice depends on substrate solubility |
| Base | Triethylamine, pyridine, DMAP | Neutralizes HCl, promotes substitution |
| Temperature | 20°C to reflux (up to 100°C) | Higher temp for slower reactions |
| Reaction Time | 3 hours to 20 hours | Longer times improve conversion |
| Purification | Preparative HPLC, ion exchange chromatography | Ensures high purity and salt formation |
| Yield Range | 24% to 37% | Moderate yields typical for complex syntheses |
Research and Patent Literature Sources
- Patent WO2008046757A1 provides information on aminomethyl-imidazole compounds and synthetic methods involving similar intermediates and reaction conditions, supporting the described preparation routes.
- Experimental data from pharmaceutical research articles detail the coupling reactions of the dihydrochloride salt with various acid derivatives under mild to moderate conditions, confirming the reproducibility and versatility of the preparation methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of fully reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Binds to specific receptors in biological systems, aiding in the study of receptor-ligand interactions.
Medicine
Therapeutic Agent: Potential use as a therapeutic agent for various diseases due to its biological activity.
Drug Development: Used in the development of new drugs targeting specific biological pathways.
Industry
Pharmaceuticals: Used in the production of pharmaceutical compounds.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and pharmacological attributes of the target compound and its analogs:
Key Observations
However, bulkier groups like cyclopropyl () or cyclohexyl () may hinder receptor binding or metabolic clearance. The dihydroimidazole core in the target compound (vs. unsaturated imidazole in and ) increases conformational rigidity, which may improve selectivity for imidazoline receptors implicated in blood pressure regulation .
Pharmacokinetic Considerations :
- Dihydrochloride salts (common in the target compound and analogs in –7) improve aqueous solubility, critical for oral bioavailability. Antazoline’s metabolite () exhibits rapid elimination, suggesting that the propan-2-yl group in the target compound might extend half-life due to reduced oxidative metabolism compared to benzyl groups .
This contrasts with TDAE-mediated methods for nitroimidazole derivatives (), highlighting variability in synthetic strategies for imidazoline scaffolds .
Biological Activity Trends :
- Imidazoline derivatives with electron-withdrawing groups (e.g., nitro in ) often show enhanced antimicrobial activity, while alkyl substituents (e.g., propan-2-yl) may favor central nervous system (CNS) penetration due to increased lipophilicity .
Data Tables
Physicochemical Properties
Biological Activity
[1-(Propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride, also known by its IUPAC name and CAS number (CAS: 27776-21-2), is a compound that has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H24Cl2N6
- Molecular Weight : 323.26 g/mol
- IUPAC Name : bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene; dihydrochloride
- Purity : ≥95% .
The biological activity of this compound can be attributed to its structural features which include the imidazole ring, known for its role in various biological systems. The imidazole moiety has been associated with several pharmacological activities:
- Antimicrobial Activity : Research indicates that compounds containing imidazole rings exhibit significant antibacterial and antifungal properties. The mechanism is thought to involve the disruption of microbial cell membranes and interference with metabolic pathways .
- Antitumor Activity : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular proteins involved in cell cycle regulation may contribute to its anticancer effects .
- Neuroprotective Effects : Some imidazole derivatives have demonstrated potential in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .
Antimicrobial Efficacy
A study evaluated the antibacterial properties of various imidazole derivatives, including this compound. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, with an IC50 value that suggests effective inhibition at low concentrations .
Antitumor Activity
In a series of experiments assessing cytotoxicity against different cancer cell lines, the compound showed promising results. Notably, it was effective against human glioblastoma and melanoma cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents such as doxorubicin . The structure–activity relationship (SAR) analysis indicated that modifications to the imidazole ring could enhance antitumor efficacy.
Neuroprotective Studies
Research conducted on neuroprotective properties highlighted that the compound could reduce neuronal apoptosis induced by oxidative stress in vitro. This suggests potential therapeutic applications in treating conditions like Alzheimer’s disease .
Data Table: Biological Activities
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–25°C during cyclization to minimize side reactions.
- Catalyst Loading : 5–10 mol% NiCl₂ balances cost and efficiency.
- Acid Stoichiometry : Excess HCl (2.2 equiv) ensures complete salt formation.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | NiCl₂, NaBH₄, EtOH, 25°C, 12 h | 65–75 | ≥90% |
| Salt Formation | HCl (gas), EtOH, 0°C, 2 h | 85–90 | ≥95% |
How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and crystallographic methods?
Basic Research Question
- X-ray Crystallography : The compound’s crystal structure can be resolved using SHELX software (SHELXL for refinement). Key parameters include hydrogen bonding (e.g., N–H⋯Cl interactions) and dihedral angles of the imidazoline ring .
- NMR Spectroscopy : ¹H/¹³C NMR (D₂O, 400 MHz) reveals proton environments (e.g., δ 3.2–3.8 ppm for CH₂ in the dihydroimidazole ring; δ 1.2 ppm for isopropyl CH₃) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (C₇H₁₇Cl₂N₃, calc. 214.08 g/mol) and fragmentation patterns .
Q. Advanced Application :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets to correlate with reactivity .
What are the key stability considerations and decomposition pathways under varying storage and experimental conditions?
Basic Research Question
Q. Advanced Analysis :
- pH-Dependent Degradation : In aqueous solutions (pH >7), the imidazoline ring undergoes hydrolysis to form amides. Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) .
What pharmacological targets or biological activities have been explored for imidazole-derived compounds analogous to this compound?
Advanced Research Question
While direct studies on this compound are limited, structurally related imidazolines exhibit:
Q. Table 2: Comparative Bioactivity of Analogues
| Compound Class | Target | IC₅₀/EC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 4,5-Dihydroimidazoles | Bacterial enoyl-ACP | 5–10 | Competitive inhibition |
| Imidazole-acrylamides | Caspase-3 (HeLa) | 15–25 | Apoptosis induction |
How can researchers resolve contradictions in experimental data, such as inconsistent biological activity or spectroscopic anomalies?
Advanced Research Question
- Isomerism : Tautomerization between imidazoline and imidazole forms (detected via ¹⁵N NMR) may explain variable bioactivity. Use deuterated solvents to stabilize tautomers .
- Purity Issues : Trace metal residues (e.g., Ni) from synthesis can inhibit enzymes. Chelate with EDTA (1 mM) before biological assays .
- Analytical Validation : Cross-validate HPLC results with LC-MS to distinguish degradation products .
What computational modeling approaches are suitable for predicting the reactivity or interaction mechanisms of this compound?
Advanced Research Question
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., enoyl-ACP reductase). Use the crystal structure (PDB: 1BVR) for docking grids .
- MD Simulations : GROMACS analyzes stability of ligand-protein complexes (20 ns trajectories, AMBER force field) .
What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity?
Advanced Research Question
Q. Table 3: Scalability Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Reaction Time | 12 h | 18 h |
| Yield | 75% | 68% |
| Enantiomeric Excess | N/A | 80% (with BINAP) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
